molecular formula C22H21F2N3O3 B11047502 4-fluoro-N-{1-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzamide

4-fluoro-N-{1-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzamide

Cat. No.: B11047502
M. Wt: 413.4 g/mol
InChI Key: PABZVRVGWCSMBY-UHFFFAOYSA-N
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Description

4-Fluoro-N~1~-{1-[1-(2-fluorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl]-4-piperidyl}benzamide is a synthetic organic compound characterized by its complex structure, which includes fluorinated aromatic rings, a piperidine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N~1~-{1-[1-(2-fluorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl]-4-piperidyl}benzamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a diketone under acidic conditions.

    Introduction of the Fluorophenyl Group: The next step involves the introduction of the fluorophenyl group through a nucleophilic aromatic substitution reaction. This is typically done using a fluorinated benzene derivative and a strong base.

    Formation of the Piperidine Ring: The piperidine ring is then formed through a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.

    Coupling with Benzamide: The final step involves coupling the intermediate with benzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and pyrrolidine rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution, while nucleophiles like amines and thiols are used for nucleophilic substitution.

Major Products

    Oxidation: N-oxides and hydroxylated derivatives.

    Reduction: Alcohols and reduced amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Fluoro-N~1~-{1-[1-(2-fluorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl]-4-piperidyl}benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Pharmacology: The compound is used to investigate receptor binding and signal transduction pathways.

    Biochemistry: It serves as a tool for studying enzyme inhibition and protein-ligand interactions.

    Industrial Chemistry: The compound is explored for its potential use in the synthesis of more complex molecules and as a precursor for other fluorinated compounds.

Mechanism of Action

The mechanism of action of 4-fluoro-N~1~-{1-[1-(2-fluorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl]-4-piperidyl}benzamide involves its interaction with specific molecular targets, such as receptors and enzymes. The fluorinated aromatic rings enhance its binding affinity to these targets, while the piperidine and pyrrolidine rings contribute to its overall stability and bioavailability. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-N~1~-{1-[1-(2-chlorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl]-4-piperidyl}benzamide
  • 4-Fluoro-N~1~-{1-[1-(2-bromophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl]-4-piperidyl}benzamide
  • 4-Fluoro-N~1~-{1-[1-(2-methylphenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl]-4-piperidyl}benzamide

Uniqueness

The uniqueness of 4-fluoro-N~1~-{1-[1-(2-fluorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl]-4-piperidyl}benzamide lies in its dual fluorination, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other scientific research applications.

Properties

Molecular Formula

C22H21F2N3O3

Molecular Weight

413.4 g/mol

IUPAC Name

4-fluoro-N-[1-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl]benzamide

InChI

InChI=1S/C22H21F2N3O3/c23-15-7-5-14(6-8-15)21(29)25-16-9-11-26(12-10-16)19-13-20(28)27(22(19)30)18-4-2-1-3-17(18)24/h1-8,16,19H,9-13H2,(H,25,29)

InChI Key

PABZVRVGWCSMBY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=C(C=C2)F)C3CC(=O)N(C3=O)C4=CC=CC=C4F

Origin of Product

United States

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